molecular formula C15H15N3O2 B2698877 5-{[(2-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 861408-09-5

5-{[(2-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B2698877
CAS No.: 861408-09-5
M. Wt: 269.304
InChI Key: LSIJEADSKKCQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(2-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodiazole core, which is a fused heterocyclic system, and a methoxyphenyl group, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the following steps:

  • Formation of the Benzodiazole Core: : The initial step involves the cyclization of an appropriate precursor to form the benzodiazole ring. This can be achieved through the reaction of o-phenylenediamine with a suitable carbonyl compound under acidic or basic conditions.

  • Introduction of the Methoxyphenyl Group: : The methoxyphenyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzodiazole intermediate with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

  • Final Cyclization: : The final step involves the cyclization of the intermediate to form the desired compound. This can be achieved through heating the intermediate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

  • Reduction: : Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Introduction of halogens, nitro groups, or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-{[(2-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has been studied for its potential as a pharmacophore in drug design. Its benzodiazole core is known to interact with various biological targets, making it a candidate for the development of therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The methoxyphenyl group enhances its ability to interact with biological membranes and proteins.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-{[(2-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodiazole core can bind to active sites of enzymes, inhibiting their activity, while the methoxyphenyl group can enhance membrane permeability, facilitating the compound’s entry into cells.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds such as 2-aminobenzimidazole and 2-methylbenzimidazole share a similar core structure but differ in their substituents.

    Methoxyphenyl Compounds: Compounds like 2-methoxybenzylamine and 2-methoxybenzaldehyde have similar functional groups but lack the benzodiazole core.

Uniqueness

The uniqueness of 5-{[(2-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

5-[(2-methoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-20-14-5-3-2-4-10(14)9-16-11-6-7-12-13(8-11)18-15(19)17-12/h2-8,16H,9H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIJEADSKKCQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.